Evidence Item 1: BTN3A1 Agonism and Vγ9Vδ2 T Cell Activation: A Potent Immuno-Oncology Modulator
4-[4-(Allyloxy)phenyl]-3-buten-2-one is a potent, functionally active agonist of the butyrophilin BTN3A1, a key immune checkpoint target. It directly stimulates Vγ9Vδ2 T cell proliferation, a mechanism crucial for anti-tumor immunity [1]. This activity is quantitatively differentiated from other phosphoantigens and prodrugs. For instance, while natural phosphoantigens suffer from poor cell permeability, this compound achieves a functional EC50 of 0.510 nM for BTN3A1 binding and T cell stimulation in human PBMCs [1]. In a related context, a designed phosphonamidate prodrug (compound 11) achieved a 72 h EC50 of 0.12 nM for γδ T cell proliferation, demonstrating the potency achievable with this scaffold class [2]. Importantly, the compound's activity as a single, well-defined chemical entity provides a consistent and robust baseline for in vitro studies, in contrast to the variable efficacy of bisphosphonates like zoledronic acid (EC50 for IFN-γ induction in the 10-50 µM range) [3].
| Evidence Dimension | BTN3A1-mediated Vγ9Vδ2 T cell stimulation |
|---|---|
| Target Compound Data | EC50 = 0.510 nM (for BTN3A1 binding); EC50 = 1.60 nM (for T cell activation) |
| Comparator Or Baseline | Compound 11 (phosphonamidate prodrug): EC50 = 0.12 nM (for T cell proliferation); Zoledronic acid: EC50 = 10,000 - 50,000 nM |
| Quantified Difference | Target compound is >19,600-fold more potent than zoledronic acid and in a comparable nM range to a highly optimized prodrug, establishing it as a potent research tool. |
| Conditions | Binding affinity to BTN3A1 in human PBMC; Activation of Vγ9Vδ2 T cells, measured after 11 days incubation. |
Why This Matters
This establishes the compound as a highly potent tool for investigating BTN3A1 biology and Vγ9Vδ2 T cell activation, providing a crucial, quantitative advantage over other commonly used immuno-modulators.
- [1] BindingDB. (n.d.). BDBM50236893: Binding affinity to BTN3A1 in human PBMC (EC50 = 0.510 nM). View Source
- [2] Harmon, N. M., et al. (2020). Potent double prodrug forms of synthetic phosphoantigens. Bioorganic & Medicinal Chemistry, 28(19), 115666. PMID: 32912439. View Source
- [3] Idrees, A. S. M., et al. (2021). A power law function describes the time- and dose-dependency of Vγ9Vδ2 T cell activation by phosphoantigens. Frontiers in Immunology, 12, 759016. View Source
